2,2-Dimethylbut-3-ynenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylbut-3-ynenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-4-6(2,3)5-7/h1H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTKJEFHIMVMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124974-84-1 | |
| Record name | 2,2-dimethylbut-3-ynenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Exploration of the Reactivity and Transformations of 2,2 Dimethylbut 3 Ynenitrile
Reactions Involving the Terminal Alkyne Functionality
The terminal alkyne group in 2,2-dimethylbut-3-ynenitrile is a key site for various chemical reactions, including cycloadditions, hydrofunctionalizations, cross-coupling reactions, and electrophilic as well as nucleophilic additions.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.org Ynenitriles, such as this compound, can participate in several types of cycloadditions.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are particularly effective for synthesizing strained four-membered rings. libretexts.org These reactions involve the combination of two π-systems to form a cyclobutane (B1203170) or cyclobutene (B1205218) ring. rsc.org The allene (B1206475) group is an excellent partner for [2+2] cycloadditions with alkynes, a reaction that can be induced thermally, photochemically, or with microwaves. rsc.org
[6+1] Cycloadditions: A notable example of a [6+1] cycloaddition involves the hafnium(III)-catalyzed reaction of N-tethered ynenitriles with Reformatsky reagents to produce azepines. researchgate.netacs.org This method demonstrates high yields and tolerance for various functional groups. researchgate.net The reaction proceeds through a 7-endo-mode cyclization of β-aminoacrylate intermediates. researchgate.netacs.org
Other cycloaddition reactions involving alkyne derivatives include [5+2], [4+3], and [2+2+2] cycloadditions, which are reliable and atom-economical methods for synthesizing functionalized azepines and other heterocyclic systems. researchgate.netuwindsor.ca Iron-catalyzed cycloaddition of alkynenitriles and alkynes has also been shown to produce a variety of substituted pyridines in good yields. acs.org
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the triple bond of the alkyne.
Hydrocyanation: The hydrocyanation of alkynes is a direct and economical method for synthesizing organonitrile intermediates. organicreactions.org While hydrogen cyanide itself can be unreactive, its addition to alkynes is facilitated by metal catalysts. organicreactions.org Nickel-catalyzed hydrocyanation of terminal alkynes using Zn(CN)2 and water as a hydrogen source provides a regioselective method for preparing functionalized vinyl nitriles under mild conditions, avoiding the use of hazardous HCN. nih.govorganic-chemistry.orgacs.org Another approach involves a nickel-catalyzed reductive alkyne hydrocyanation using 2-methyl-2-phenylmalononitrile (B13686465) (MPMN) as an electrophilic CN source, with formaldehyde (B43269) acting as a key coupling partner. acs.org
Hydroamidation/Hydroamination: Hydroamination reactions, the addition of an amine to an alkyne, are highly atom-economical processes for forming C-N bonds. nih.govrsc.org These reactions can be catalyzed by metals or mediated by bases. nih.govacs.org Base-mediated hydroamination is an attractive strategy for constructing a wide range of nitrogen-containing compounds. nih.govacs.org The presence of a base is thought to activate the triple bond, making the electron-rich alkyne into an electrophile that can be attacked by nitrogen nucleophiles. nih.govacs.org Metal-free hydroamination of arylacetylenes with secondary aliphatic amines has been achieved using ethylene (B1197577) glycol as a solvent, which promotes the reaction through hydrogen bonding and proton exchange. thieme.de NHC-gold(I) complexes have also been shown to be effective catalysts for the hydroamination of alkynes to produce imines. frontiersin.org
Cross-Coupling Methodologies for Alkyne Derivatization
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent method for Csp-Csp2 bond formation. jcsp.org.pk This methodology has been successfully applied to the synthesis of alkyne-substituted quinoxaline (B1680401) derivatives. jcsp.org.pk
Recent advancements have led to the development of methods for the cross-coupling of two different alkynes, providing direct access to 1,3-enynes without the need for pre-functionalized starting materials. nih.gov Additionally, a novel Sonogashira-type cross-coupling of terminal alkynes with unactivated alkyl iodides has been developed by merging copper-catalyzed alkyne transfer with aryl radical activation of carbon-halide bonds. nih.gov Metal-free CH–CH-type cross-coupling of arenes and alkynes has also been achieved, mediated by a sulfoxide-directing group. acs.org Furthermore, ruthenium-catalyzed intermolecular alkene-alkyne couplings have been shown to be efficient in aqueous media, offering a new tool for bioconjugation. rsc.org
Electrophilic and Nucleophilic Additions to the Triple Bond
The triple bond of this compound is susceptible to both electrophilic and nucleophilic attack. Nucleophilic addition to the carbon-carbon triple bond is a common reaction pathway. wikipedia.org The presence of the electron-withdrawing nitrile group can influence the regioselectivity of these additions.
Reactions Involving the Nitrile Functional Group
The nitrile group (C≡N) in this compound also undergoes a variety of chemical transformations, primarily through nucleophilic additions to the electrophilic carbon atom. libretexts.orglibretexts.org
Nucleophilic Additions and Subsequent Transformations
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orglibretexts.org This initial addition can be followed by a series of transformations to yield various functional groups.
Hydrolysis: Nitriles can be hydrolyzed in acidic or basic aqueous solutions to form carboxylic acids or carboxylate salts, respectively. chemistrysteps.com This transformation proceeds through an amide intermediate. libretexts.orgchemistrysteps.com
Addition of Organometallic Reagents: Grignard reagents and organolithium reagents add to the nitrile carbon to form an intermediate imine anion. libretexts.org Subsequent aqueous workup hydrolyzes the imine to a ketone. libretexts.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), leads to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.org
Addition to Nitrones: In the presence of triethylsilyl trifluoromethanesulfonate (B1224126) and triethylamine, aliphatic nitriles can add to aldonitrones under mild, non-basic conditions to yield O-triethylsilyl ethers of β-N-hydroxyamino nitriles. thieme-connect.com
Borylated Nitriles: Borylated nitriles can also participate in nucleophilic addition reactions under mild conditions with high yields, offering a pathway to various exo-polyhedral substituents on boron clusters. nih.gov
The following table summarizes the key reactions of this compound based on its functional groups.
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| Terminal Alkyne | [2+2] Cycloaddition | Photochemical/Thermal/Microwave | Cyclobutane/Cyclobutene |
| [6+1] Cycloaddition | Hafnium(III) catalyst, Reformatsky reagent | Azepine | |
| Hydrocyanation | Nickel catalyst, Zn(CN)₂, H₂O | Vinyl Nitrile | |
| Hydroamination | Base-mediated or Metal-catalyzed | Enamine/Imine | |
| Cross-Coupling | Palladium catalyst, Aryl/Vinyl Halide (Sonogashira) | Substituted Alkyne | |
| Nitrile | Hydrolysis | Acid or Base, H₂O | Carboxylic Acid |
| Addition of Organometallic | Grignard/Organolithium reagent, then H₂O | Ketone | |
| Reduction (Strong) | LiAlH₄, then H₂O | Primary Amine | |
| Reduction (Mild) | DIBAL-H, then H₂O | Aldehyde |
Cyclization Reactions Triggered by the Nitrile Group
The nitrile group in this compound is a versatile functional handle for the construction of various heterocyclic ring systems. Its ability to participate in cyclization reactions, either through direct involvement of the triple bond or after transformation into other reactive intermediates, has been a subject of significant research.
One notable transformation involves the reaction of α,β-acetylenic γ-hydroxy nitriles with aminobenzoic acids. For instance, the reaction of 4-hydroxy-4-methylpent-2-ynenitrile with 4-aminobenzoic acid can lead to the formation of 5-amino-2,2-dimethyl-3(2H)-furanone in high yield, demonstrating a facile one-pot conversion catalyzed by the aminobenzoic acid itself. researchgate.net In other instances, these reactions can yield esters of cyanomethylhydroxyalkyl ketones, resulting from the esterification of the hydroxyl group and simultaneous hydration of the alkyne triple bond. researchgate.net
Furthermore, the nitrile group can participate in the formation of more complex heterocyclic structures. For example, the reaction of tetrazole with 4-hydroxy-4-methyl-2-pentynenitrile (B13680090) results in the regio- and stereoselective addition at the N(1) atom of the tetrazole ring to form (Z)-4-hydroxy-4-methyl-3-(1H-tetrazol-1-yl)2-pentenonitrile. researchgate.net
The following table summarizes representative cyclization reactions involving nitrile-containing alkynes, highlighting the diversity of accessible heterocyclic products.
| Reactants | Catalyst/Conditions | Product(s) | Yield (%) | Ref |
| 4-Hydroxy-4-methylpent-2-ynenitrile, KCN | Methanol (B129727), 20-25 °C, 1 h | (Z)-2-(1-hydroxy-1-methyl)but-2-enedinitrile, 4-hydroxy-3-methoxy-4-alkylalk-2-enenitrile, 2-imino-5,5-dimethyl-4-methoxycarbimide-2,5-dihydrofuran | - | researchgate.net |
| 4-Hydroxy-4-methyl-2-pentynenitrile, 4-Aminobenzoic acid | - | 5-Amino-2,2-dimethyl-3(2H)-furanone | 80 | researchgate.net |
| 4-Hydroxy-4-methyl-2-pentynenitrile, Tetrazole | - | (Z)-4-hydroxy-4-methyl-3-(1H-tetrazol-1-yl)2-pentenonitrile | 85 | researchgate.net |
Reactivity Modulations Induced by the Quaternary Carbon Center
The presence of the gem-dimethyl group at the α-position to the nitrile, creating a quaternary carbon center, significantly influences the reactivity of this compound. This steric hindrance can direct the course of reactions and, in some cases, stabilize reactive intermediates.
In the context of hydrocyanation of allenes, the presence of a quaternary carbon center, similar to the one in this compound, allows for the synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. beilstein-journals.org For example, the reaction of certain allenes can lead to products like (E)-2,2-Dimethyl-4-phenylbut-3-enenitrile and (E)-4-(4-Methoxyphenyl)-2,2-dimethylbut-3-enenitrile in high yields. beilstein-journals.org This highlights the compatibility of the quaternary center with specific catalytic systems.
The steric bulk of the gem-dimethyl group also plays a role in radical reactions. For example, in iron-catalyzed Heck-type alkenylations, substrates containing a quaternary center can be successfully coupled with vinyl arenes to produce compounds like (E)-Ethyl-4-(4-phenylphenyl)-2,2-dimethylbut-3-enoate. ed.ac.uk The reaction proceeds in good yield, indicating that the quaternary center does not inhibit the catalytic cycle.
The following table showcases reactions where the quaternary carbon center is a key structural feature of the product, demonstrating its influence on the reaction outcome.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Ref |
| Allene precursor, Cyanide source | - | (E)-2,2-Dimethyl-4-phenylbut-3-enenitrile | 95 | beilstein-journals.org |
| Allene precursor, Cyanide source | - | (E)-4-(4-Methoxyphenyl)-2,2-dimethylbut-3-enenitrile | 90 | beilstein-journals.org |
| 4-Vinylbiphenyl, Ethyl α-bromoisobutyrate | FeCl₂, Na₂CO₃, DMF, 100 °C | (E)-Ethyl-4-(4-phenylphenyl)-2,2-dimethylbut-3-enoate | 55 | ed.ac.uk |
Radical Processes and Their Application in this compound Chemistry
Radical reactions offer a powerful tool for the functionalization of this compound and related compounds. The alkyne and nitrile moieties can both participate in or influence the course of radical transformations.
A notable example is the copper-catalyzed direct cyanation of terminal alkynes, where radical processes are strongly implicated. rsc.org The addition of radical scavengers like TEMPO significantly inhibits these reactions, suggesting the involvement of radical intermediates. rsc.org This methodology allows for the direct introduction of a cyano group onto an alkyne, although the specific application to this compound itself is not detailed.
Furthermore, intramolecular radical additions can lead to the formation of cyclic structures. For instance, the radical cyclization of 2-thiophenoxybenzimidazole in the presence of a radical initiator can produce tetrahydropyrido[1,2-a]benzimidazole derivatives. semanticscholar.org While this example does not directly involve this compound, it illustrates the potential of radical cyclizations for creating complex heterocyclic systems from precursors containing functionalities present in or derivable from this compound.
The table below provides examples of reactions that are proposed to proceed through a radical mechanism, highlighting the types of transformations possible.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Implication for this compound | Ref |
| Direct Cyanation | Terminal Alkyne, AMBN or AIBN | Cu Catalyst | 3-Arylpropiolonitrile | Suggests radical pathway for C-CN bond formation at the alkyne. | rsc.org |
| Intramolecular Radical Addition | 2-Thiophenoxybenzimidazole | Cobaloxime or Ph₃SnH/AIBN | Tetrahydropyrido[1,2-a]benzimidazole | Demonstrates potential for radical cyclization to form fused heterocycles. | semanticscholar.org |
Mechanistic Investigations of Reactions Involving 2,2 Dimethylbut 3 Ynenitrile
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry provides powerful tools for understanding the detailed pathways of chemical reactions at a molecular level. For 2,2-Dimethylbut-3-ynenitrile, these methods offer the potential to map out energy landscapes, identify transient species, and predict reactivity.
Density Functional Theory (DFT) Studies of Transition States and Intermediates
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of electronic structure and energy of molecules. whiterose.ac.uk It is particularly valuable for studying reaction mechanisms by locating and characterizing transition states and intermediates. uni-regensburg.de While specific DFT studies exclusively focused on this compound are not extensively available in the reviewed literature, the principles of DFT have been widely applied to similar molecular systems, providing a framework for understanding its potential reactivity.
For instance, DFT calculations at the B3LYP/6-31G* level have been used to propose mechanisms for the reaction of the nitrate (B79036) radical with various alkenes, including the structurally related 2,3-dimethyl-2-butene. escholarship.org These studies typically involve the optimization of geometries of reactants, products, intermediates, and transition states on the potential energy surface. escholarship.org The activation energies derived from these calculations help in discerning the most probable reaction pathways. In a study on the oxidative carbonylation of methanol (B129727) on a Pd(II)/β zeolite catalyst, DFT calculations were instrumental in mapping out the elementary steps and their corresponding activation energies, thereby identifying the most favorable reaction pathway for the formation of dimethyl carbonate. uni.lu
A theoretical study on the Diels-Alder reaction between but-3-en-2-one (B6265698) and hexa-1,2,4-triene using DFT at the B3LYP-D3/6-311++G(d,p) level of theory successfully determined the geometries of the transition states and computed activation enthalpies and entropies. ox.ac.uk Such an approach, if applied to reactions of this compound, could elucidate the nature of the transition states and intermediates involved, for example, in cycloaddition or functionalization reactions.
Table 1: Representative Activation Barriers from DFT Studies on Related Reactions
| Reaction | Computational Level | Species | Calculated Activation Barrier (kcal/mol) | Reference |
| Reaction of 2-bromo-3-methyl-2-butene (B1594980) with NaH | DFT (unspecified) | TS-II (concerted vinylic substitution) | 20.1 | molport.com |
| Oxidative carbonylation of methanol on Pd(II)/β zeolite | DFT | Formation of dimethyl carbonate | Lower than competing pathways | uni.lu |
| Diels-Alder of but-3-en-2-one and hexa-1,2,4-triene | B3LYP-D3/6-311++G(d,p) | Cycloaddition | Not explicitly stated, but relative energies calculated | ox.ac.uk |
This table presents data from reactions of compounds structurally related to this compound to illustrate the type of information obtainable from DFT studies.
Molecular Dynamics Simulations for Conformational Pathways
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, including conformational changes. acs.orgrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD can provide insights into the dynamic processes that are often difficult to probe experimentally.
As of the current literature review, no specific molecular dynamics simulations have been published for this compound to explore its conformational pathways. However, MD simulations are routinely used to understand the conformational landscape of organic molecules. For a molecule like this compound, MD simulations could be employed to:
Identify the most stable conformations in different solvent environments.
Explore the rotational barriers around its single bonds.
Understand how its conformation might influence its reactivity in different chemical reactions.
For example, MD simulations have been used to study the intermolecular interactions of ionic liquids with water, revealing details about liquid structure and thermodynamic properties. In the context of polymer tribology, MD simulations have elucidated the physicochemical evolution at contact interfaces at the atomic scale. acs.org Applying such techniques to this compound would provide a dynamic picture of its behavior and could complement static DFT calculations of reaction pathways.
Experimental Probes for Mechanistic Elucidation
Experimental techniques are indispensable for validating the predictions of computational models and for providing direct evidence of reaction mechanisms.
Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling is a classic technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), chemists can follow the labeled atom's position in the products.
A key example of this technique in a related synthesis is found in the study of the copper-catalyzed direct cyanation of terminal alkynes. In this research, a deuterium labeling experiment was conducted to probe the reaction mechanism, which resulted in the formation of products including 2,2-dimethylbut-3-enenitrile. The use of deuterated reagents can help to distinguish between different possible reaction intermediates and pathways. For instance, the incorporation of deuterium from a labeled source into a specific position in the product molecule can confirm a particular bond-breaking or bond-forming event.
Table 2: Application of Deuterium Labeling in a Reaction Producing a Related Nitrile
| Reaction | Labeled Reagent | Product Mentioned | Mechanistic Insight | Reference |
| Cu-Catalyzed direct cyanation of terminal alkynes | Deuterium-labeled starting material | 2,2-dimethylbut-3-enenitrile | Elucidation of the cyanation mechanism |
This table highlights the use of isotopic labeling in a reaction relevant to the synthesis of the title compound.
Radical Trapping Experiments
To determine if a reaction proceeds through a radical mechanism, chemists often employ radical trapping experiments. This involves adding a "radical trap," a molecule that can react with and "capture" transient radical intermediates, forming a stable, detectable product. A commonly used radical trap is (2,2,6,6-tetramethyl-1-piperidinyloxy), free radical (TEMPO).
While direct radical trapping experiments on reactions of this compound are not explicitly detailed in the available literature, the methodology is standard for mechanistic investigations. For example, in the context of an iron-catalyzed Heck-type alkenylation, a radical trapping experiment using TEMPO was performed to probe the involvement of radical intermediates. Similarly, a TEMPO trapping experiment was conducted to investigate the potential radical nature of a process involving the formation of a carbon-centered radical intermediate during the synthesis of a tetrahydropyridazine derivative. The successful trapping of a radical intermediate by TEMPO provides strong evidence for a radical pathway. whiterose.ac.uk
Table 3: General Procedure for a Radical Trapping Experiment with TEMPO
| Step | Procedure | Purpose | Reference |
| 1 | Add TEMPO and the catalyst (e.g., FeCl2) to a reaction vessel. | Prepare the trapping agent and initiator. | |
| 2 | Add the solvent (e.g., dry DMF) and the starting material. | Initiate the reaction in the presence of the trap. | |
| 3 | Stir the reaction mixture under an inert atmosphere (e.g., N2) at a specified temperature and time. | Allow the reaction and trapping to occur. | |
| 4 | Work up the reaction and analyze the products. | Isolate and identify the trapped radical adduct. |
This table outlines a general procedure for a radical trapping experiment, a technique applicable to studying reactions of this compound.
Kinetic Studies and Reaction Rate Determination
Kinetic studies, which involve measuring the rate of a reaction and its dependence on the concentration of reactants, temperature, and other factors, are fundamental to elucidating reaction mechanisms. The determination of the rate law, which mathematically expresses the reaction rate as a function of reactant concentrations, provides crucial information about the species involved in the rate-determining step of the reaction.
A review of the current literature did not yield specific kinetic data, such as rate constants or reaction orders, for reactions involving this compound. The rate of a reaction can be determined by monitoring the change in concentration of a reactant or product over time. For example, in a study of a [2+2] photocycloaddition reaction, rate constants were determined for the intermolecular reactions. The initial rates method is a common technique where the initial rate of the reaction is measured at different initial concentrations of reactants to determine the order of the reaction with respect to each reactant.
Should kinetic studies be performed on reactions of this compound, the resulting rate law would provide invaluable insight into the molecularity of the rate-determining step and would be a critical piece of evidence in constructing a comprehensive reaction mechanism.
Spectroscopic Methodologies for the Characterization of 2,2 Dimethylbut 3 Ynenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 2,2-Dimethylbut-3-ynenitrile. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecule.
The ¹H NMR spectrum of this compound is expected to be simple and highly characteristic, displaying two distinct signals in a 6:1 ratio.
Gem-dimethyl Protons (C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bond. They are expected to appear as a sharp singlet. This signal would likely be found in the range of δ 1.2-1.6 ppm, typical for methyl groups attached to a quaternary carbon.
Acetylenic Proton (≡C-H): The single proton attached to the terminal alkyne carbon is also expected to be a singlet, as there are no adjacent protons to cause spin-spin coupling. This acetylenic proton signal typically appears in a more shielded region than vinylic protons, generally between δ 2.0-3.0 ppm, due to the magnetic anisotropy of the carbon-carbon triple bond. smbstcollege.comomicsonline.org
For a derivative such as 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol , which shares the 2-methylbut-3-yn-2-yl core structure, the six equivalent methyl protons appear as a singlet at δ 1.61 ppm. The acetylenic proton signal is not present in this derivative as it is substituted.
| Proton Environment | Predicted δ (ppm) for this compound | Multiplicity | Integration | Experimental δ (ppm) for Methyl Protons in 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol |
|---|---|---|---|---|
| -C(CH₃)₂ | 1.2 - 1.6 | Singlet | 6H | 1.61 |
| ≡C-H | 2.0 - 3.0 | Singlet | 1H | N/A |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to each unique carbon environment in the molecule.
Methyl Carbons (-CH₃): The two equivalent methyl carbons would produce a single signal, typically in the range of δ 25-35 ppm.
Quaternary Carbon (-C(CH₃)₂-): The quaternary carbon atom bonded to the two methyl groups and the nitrile group would appear in the range of δ 30-45 ppm.
Alkyne Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group are inequivalent. The internal alkyne carbon (C3) would resonate around δ 80-95 ppm, while the terminal, proton-bearing alkyne carbon (C4) would be found slightly upfield, around δ 65-80 ppm. omicsonline.org
Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically deshielded and appears far downfield, typically in the range of δ 115-125 ppm.
In the related derivative 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol , the methyl carbons resonate at δ 31.4 ppm, the quaternary carbinol carbon at δ 65.5 ppm, and the internal alkyne carbon at δ 93.5 ppm.
| Carbon Environment | Predicted δ (ppm) for this compound | Experimental δ (ppm) in 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol |
|---|---|---|
| -CH₃ | 25 - 35 | 31.4 |
| -C(CH₃)₂-CN | 30 - 45 | N/A (is -C(CH₃)₂-OH at 65.5) |
| -C≡CH | 80 - 95 | 93.5 (for -C≡C-Ar) |
| -C≡CH | 65 - 80 | N/A |
| -C≡N | 115 - 125 | N/A |
While specific 2D NMR data for this compound are not available, these techniques are essential for confirming its structure. wikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show no correlations, confirming the magnetic isolation of the methyl and acetylenic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate proton signals with their directly attached carbon atoms. It would show a cross-peak between the proton signal at δ ~1.4 ppm and the carbon signal at δ ~30 ppm (the methyl groups), and another cross-peak between the proton signal at δ ~2.5 ppm and the carbon signal at δ ~75 ppm (the terminal alkyne C-H).
A correlation from the methyl protons (¹H) to the quaternary carbon (C2), the internal alkyne carbon (C3), and the nitrile carbon (C1).
A correlation from the acetylenic proton (¹H) to the internal alkyne carbon (C3) and the quaternary carbon (C2).
For hypothetical fluorinated analogues of this compound, ¹⁹F NMR spectroscopy would be a primary characterization tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. slideshare.netbiophysics.orgthermofisher.com
Key features of ¹⁹F NMR include:
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is significantly larger than for ¹H NMR. slideshare.net This large dispersion minimizes the likelihood of signal overlap, even in complex molecules. nih.govacs.org
High Sensitivity: The technique is highly sensitive to the local electronic environment, meaning small structural changes can lead to significant shifts in the spectrum.
Spin-Spin Coupling: ¹⁹F nuclei couple with other nuclei, including ¹H, ¹³C, and other ¹⁹F nuclei. These coupling constants (J-values), which can be observed over multiple bonds, provide valuable structural information. slideshare.netnih.gov For example, if a fluorine atom were incorporated into one of the methyl groups, the ¹⁹F NMR spectrum would show coupling to the protons on that same carbon (²JFH) and potentially to the acetylenic proton through four bonds (⁴JFH).
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would clearly show the presence of its two key functional groups: the nitrile and the terminal alkyne.
≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹, which is highly characteristic of the C-H bond stretch of a terminal alkyne. slideshare.netnih.gov
C≡N Stretch (Nitrile): A sharp, medium-to-strong intensity band is expected in the range of 2260-2240 cm⁻¹. This absorption is characteristic of a nitrile group. wikipedia.org
C≡C Stretch (Alkyne): A weak but sharp absorption band is expected between 2140-2100 cm⁻¹ for the carbon-carbon triple bond stretch. nih.gov This band is often weak in symmetrical or near-symmetrical alkynes but is typically observable in terminal alkynes.
C-H Bends and Stretches: Absorptions corresponding to the C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹, typically around 2960-2850 cm⁻¹. C-H bending vibrations for the methyl groups would appear around 1450 cm⁻¹ and 1375 cm⁻¹.
| Bond Vibration | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |
| C-H Stretch | Methyl (sp³) | 2960 - 2850 | Medium to Strong |
| C≡N Stretch | Nitrile | 2260 - 2240 | Medium, Sharp |
| C≡C Stretch | Alkyne | 2140 - 2100 | Weak, Sharp |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₆H₇N), the exact mass is 93.0578 Da.
Molecular Ion (M⁺•): The molecular ion peak would be observed at an m/z of 93. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this molecule. The M⁺• peak is expected to be reasonably intense.
Fragmentation Pattern: The primary fragmentation pathways for aliphatic nitriles often involve cleavage of the bond alpha to the nitrile group. Key expected fragments for this compound would include:
[M-15]⁺: Loss of a methyl radical (•CH₃) from the gem-dimethyl group would be a highly favorable fragmentation. This would result in a stable tertiary carbocation and a prominent peak at m/z 78. This is often the base peak in molecules with a t-butyl group.
[M-1]⁺: Loss of a hydrogen radical (•H), likely the acetylenic hydrogen, could occur, leading to a peak at m/z 92.
[M-26]⁺: Loss of the cyanide radical (•CN) is a possible fragmentation for nitriles, which would yield a peak at m/z 67.
[M-27]⁺: Loss of HCN is another possibility, which would also result in a peak at m/z 66.
| m/z | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 93 | [C₆H₇N]⁺• (Molecular Ion) | - |
| 78 | [M - CH₃]⁺ | •CH₃ |
| 67 | [M - CN]⁺ | •CN |
| 66 | [M - HCN]⁺• | HCN |
| Compound Name |
|---|
| This compound |
| 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million), which allows for the determination of a unique elemental formula. longdom.orgresearchgate.netyoutube.com
For this compound, which has a molecular formula of C₆H₇N, HRMS can precisely determine its monoisotopic mass, distinguishing it from other compounds with the same nominal mass. The technique is essential for confirming the identity of the compound in complex mixtures and for verifying the products of chemical synthesis.
The primary ion observed would be the molecular ion ([M]⁺•) or, when using soft ionization techniques, the protonated molecule ([M+H]⁺). The high mass accuracy of HRMS allows for the confident assignment of the elemental composition from the measured m/z value.
Table 1: Theoretical HRMS Data for this compound (C₆H₇N)
| Ion Species | Elemental Composition | Theoretical Exact Mass (Da) |
| Molecular Ion [M]⁺• | C₆H₇N | 93.05785 |
| Protonated Molecule [M+H]⁺ | C₆H₈N | 94.06567 |
Data calculated based on the most abundant isotopes: C (12.00000), H (1.00783), N (14.00307).
Fragmentation analysis in HRMS can further support structural characterization. For nitriles, the molecular ion peak in electron ionization can be weak or absent. ucalgary.ca A common fragmentation pathway involves the loss of an alpha-hydrogen, leading to an [M-1]⁺ peak. ucalgary.ca Given the structure of this compound, which lacks alpha-hydrogens, a significant fragmentation pathway would likely involve the loss of a methyl group (•CH₃) from the quaternary carbon, resulting in a stable fragment ion.
Electrospray Ionization (ESI) and Chemical Ionization (CI) Techniques
Electrospray Ionization (ESI) and Chemical Ionization (CI) are soft ionization techniques that impart minimal energy to the analyte molecule during the ionization process. nih.govwikipedia.org This results in significantly less fragmentation compared to hard ionization methods like electron ionization (EI), making ESI and CI particularly useful for determining the molecular weight of the parent compound. nih.govwikipedia.org
Electrospray Ionization (ESI)
ESI is best suited for polar and thermally labile molecules, which are ionized from a liquid solution. libretexts.org For a relatively nonpolar molecule like this compound, ionization efficiency may be lower. However, the lone pair of electrons on the nitrile nitrogen can be protonated under acidic mobile phase conditions, leading to the formation of the protonated molecule, [M+H]⁺. nih.gov Adducts with cations from the solvent or additives, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also commonly observed. ESI is a cornerstone of liquid chromatography-mass spectrometry (LC-MS), enabling the analysis of compounds in complex mixtures. nih.gov It has been noted that under certain ESI conditions, nitriles can be reduced to their corresponding amines, which may lead to the observation of unexpected adduct ions. researchgate.net
Chemical Ionization (CI)
In CI, a reagent gas (e.g., methane (B114726) or ammonia) is ionized first, and these primary ions then react with the analyte molecules in the gas phase to produce analyte ions. wikipedia.org This process is much gentler than direct electron bombardment. Using methane as the reagent gas, proton transfer from CH₅⁺ and C₂H₅⁺ ions to the analyte is a common ionization pathway, typically producing a strong signal for the quasi-molecular ion [M+H]⁺. acs.orgacs.org CI is highly effective for volatile compounds and provides clear molecular weight information with minimal fragmentation. wikipedia.org Studies on alkynes using methane CI-MS show that [M+H]⁺ ions are readily formed. acs.orgacs.org
Table 2: Comparison of ESI and CI for the Analysis of this compound
| Technique | Principle | Typical Ions Formed | Key Application |
| ESI | Ionization from charged liquid droplets | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | LC-MS, analysis of molecules in solution |
| CI | Ionization via reaction with reagent gas ions | [M+H]⁺ | GC-MS, clear molecular weight determination of volatile compounds |
Advanced Spectroscopic Techniques for In-Situ Analysis and Transient Species Detection
To understand the reactivity and reaction mechanisms involving this compound, advanced spectroscopic techniques capable of in-situ analysis and the detection of short-lived transient species are employed. These methods provide real-time insights into chemical transformations.
Matrix Isolation Spectroscopy
This technique involves trapping reactive molecules in a solid, inert matrix (such as argon or nitrogen) at cryogenic temperatures (typically below 20 K). uc.pt The isolation of individual molecules prevents intermolecular reactions, allowing for the direct spectroscopic observation of highly reactive species, such as radicals, carbenes, or unstable isomers, that would otherwise have a fleeting existence. uc.pt By coupling matrix isolation with a photochemical source (e.g., UV irradiation), the decomposition or isomerization pathways of a precursor molecule can be meticulously studied using IR or UV-Vis spectroscopy. mdpi.com For instance, studies on related nitrile compounds have used matrix isolation to generate and characterize transient nitrile imines and their subsequent rearrangement to carbodiimides. acs.orgnih.govresearchgate.net This methodology could be applied to investigate the photochemistry of this compound, potentially identifying transient species formed through reactions of the alkyne or nitrile groups.
Time-Resolved Spectroscopy
Time-resolved techniques, such as transient absorption spectroscopy, use an ultrafast laser pulse (the "pump") to initiate a photochemical reaction and a subsequent, delayed pulse (the "probe") to record the spectrum of the species present at a specific time after initiation. This allows for the monitoring of chemical processes on timescales from femtoseconds to milliseconds. Such methods are invaluable for directly observing the formation and decay of excited states and transient intermediates. For example, ultrafast transient IR spectroscopy has been used to directly observe the photoisomerization of an alkyne to an allene (B1206475) within a donor-acceptor molecule, a process that occurs on a picosecond timescale. acs.org This technique could reveal the dynamics of excited states and potential isomerization pathways for this compound.
In-Situ Reaction Monitoring
Techniques like in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of a chemical reaction as it occurs within the reaction vessel. This provides real-time kinetic data and helps identify reaction intermediates without the need for quenching or sample extraction. For example, in-situ IR spectroscopy has been successfully used to determine the kinetics and pathways of the hydrothermolysis of aliphatic nitriles by monitoring the disappearance of the nitrile vibrational band and the appearance of product bands.
Table 3: Advanced Spectroscopic Techniques for Studying this compound
| Technique | Information Provided | Potential Application for this compound |
| Matrix Isolation Spectroscopy | IR/UV-Vis spectra of highly reactive, trapped intermediates | Characterization of photochemically generated radicals, isomers, or other transient species. |
| Time-Resolved Spectroscopy | Dynamics of excited states and fast chemical reactions (fs-ms) | Studying ultrafast isomerization (e.g., alkyne to allene), excited-state lifetimes, and intersystem crossing. |
| In-Situ IR/Raman Spectroscopy | Real-time concentration changes of reactants, intermediates, and products | Monitoring reaction kinetics (e.g., hydration, cycloaddition) and identifying stable intermediates in solution. |
Theoretical and Computational Studies on 2,2 Dimethylbut 3 Ynenitrile
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2-dimethylbut-3-ynenitrile, methods like Density Functional Theory (DFT) would be highly suitable for investigating its electronic structure and energetics.
Electronic Structure: The electronic structure of this compound is characterized by the presence of both sp-hybridized carbon atoms in the alkyne and nitrile groups, and an sp3-hybridized quaternary carbon. youtube.comdocbrown.info DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. irjweb.com These calculations would provide key parameters such as bond lengths, bond angles, and dihedral angles.
For instance, one would expect the C≡C and C≡N triple bonds to have lengths around 1.20 Å and 1.15 Å, respectively. The C-C single bonds would exhibit lengths typical for sp3-sp and sp3-sp3 hybridized carbons. The geometry around the quaternary carbon would be tetrahedral, while the alkyne and nitrile functionalities would impose linearity on their respective ends of the molecule. youtube.com
Energetics: Thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and entropy can be calculated from the vibrational frequencies obtained from the DFT calculations. sigmaaldrich.com These energetic parameters are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate.
Table 1: Predicted Geometrical Parameters for this compound from Theoretical Calculations
| Parameter | Predicted Value Range |
|---|---|
| C≡N Bond Length | 1.14 - 1.16 Å |
| C≡C Bond Length | 1.19 - 1.21 Å |
| C-CN Bond Length | 1.45 - 1.48 Å |
| C-C≡CH Bond Length | 1.45 - 1.48 Å |
| C-CH3 Bond Length | 1.53 - 1.55 Å |
| C-C-C Angle (quaternary) | ~109.5° |
| C-C≡N Angle | ~180° |
| C-C≡C Angle | ~180° |
Note: These are expected values based on typical computational results for similar functional groups and are not from a specific study on this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. Key predicted vibrational modes would include:
C≡N stretch: A strong, sharp absorption expected in the range of 2220-2260 cm⁻¹.
C≡C stretch: A weaker absorption, also in the alkyne region, typically around 2100-2140 cm⁻¹.
≡C-H stretch: A sharp, strong peak characteristic of a terminal alkyne, appearing around 3300 cm⁻¹.
C-H stretches (methyl): Absorptions in the 2850-3000 cm⁻¹ region.
C-H bends (methyl): Vibrations around 1375 and 1450 cm⁻¹.
Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in many calculations. Therefore, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, one would expect:
¹H NMR: A singlet for the acetylenic proton and a singlet for the six equivalent methyl protons.
¹³C NMR: Distinct signals for the nitrile carbon, the two acetylenic carbons, the quaternary carbon, and the methyl carbons.
Comparison of these predicted spectra with experimentally obtained spectra would serve to validate the computational model.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift |
|---|---|---|
| IR | C≡N stretch | 2220-2260 cm⁻¹ |
| IR | C≡C stretch | 2100-2140 cm⁻¹ |
| IR | ≡C-H stretch | ~3300 cm⁻¹ |
| ¹H NMR | Acetylenic H | 2.0 - 3.0 ppm |
| ¹H NMR | Methyl H's | 1.2 - 1.6 ppm |
| ¹³C NMR | C≡N | 110 - 125 ppm |
| ¹³C NMR | C≡C | 65 - 90 ppm |
| ¹³C NMR | Quaternary C | 25 - 40 ppm |
| ¹³C NMR | Methyl C's | 20 - 30 ppm |
Note: These are general ranges for the respective functional groups and not from a specific calculation on this compound.
Analysis of Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule.
HOMO and LUMO: For this compound, the HOMO is likely to be associated with the π-system of the carbon-carbon triple bond, making it a potential site for electrophilic attack. The LUMO is expected to be centered on the antibonding π* orbital of the nitrile group, indicating that this is the likely site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. schrodinger.com
Reactivity Indices: From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include:
Ionization Potential (I): Approximated as -E(HOMO).
Electron Affinity (A): Approximated as -E(LUMO).
Chemical Hardness (η): Calculated as (I - A) / 2.
Chemical Potential (μ): Calculated as -(I + A) / 2.
Electrophilicity Index (ω): Calculated as μ² / (2η).
These indices provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution and bonding within the molecule. uni-muenchen.de It can quantify the hybridization of the atomic orbitals and the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. For this compound, NBO analysis would reveal the polarization of the C≡N and C-C bonds and any hyperconjugative interactions between the methyl groups and the rest of the molecule.
Conformational Analysis and Intermolecular Interactions
Conformational Analysis: While this compound is an acyclic molecule, rotation around the C-C single bonds can lead to different conformers. The primary rotation to consider would be around the bond connecting the quaternary carbon to the two methyl groups and the two functional groups. A potential energy surface scan, where the dihedral angle is systematically varied and the energy is calculated at each step, can identify the most stable conformers. For this molecule, a staggered conformation of the methyl groups with respect to the alkyne and nitrile groups is expected to be the most stable due to minimized steric hindrance.
Intermolecular Interactions: In the condensed phase, molecules of this compound would interact with each other. The primary intermolecular forces at play would be dipole-dipole interactions due to the polar nitrile group and weaker van der Waals forces. The terminal alkyne also allows for the possibility of hydrogen bonding, where the acetylenic hydrogen acts as a weak hydrogen bond donor. Computational studies of molecular dimers or clusters can be used to calculate the strength and geometry of these intermolecular interactions. Methods that include dispersion corrections, such as DFT-D3, are important for accurately describing these non-covalent interactions. uni.lu
Prospective Applications and Future Directions in Organic Synthesis Utilizing 2,2 Dimethylbut 3 Ynenitrile
Utilization as a Key Intermediate for the Synthesis of Complex Natural Products and Pharmaceuticals
The total synthesis of natural products is a significant field in organic chemistry that drives the development of new synthetic methods and provides access to biologically active molecules for pharmaceutical research. nih.gov Key intermediates are crucial starting points in the complex, multi-step synthesis of these molecules. researchgate.netthieme.comnih.gov While direct application of 2,2-Dimethylbut-3-ynenitrile in the completed total synthesis of a specific named natural product or pharmaceutical has not been extensively documented in publicly available research, its structure is emblematic of precursors used to generate valuable molecular scaffolds.
The compound's alkyne and nitrile functionalities are precursors to a variety of heterocyclic systems that form the core of many pharmaceutical agents. nih.govlongdom.org For instance, alkynyl nitriles are versatile building blocks for synthesizing carbo- and heterocycles like isoquinolines and isoindoles. nih.govacs.org Multi-component reactions involving nitriles are also employed to create medicinally relevant scaffolds such as pyrano[2,3-d]pyrimidines. nih.gov The synthesis of functionalized pyrazoles, a privileged structure in medicinal chemistry, often involves cyclocondensation reactions with reagents containing 1,3-dicarbonyl or equivalent functionalities, which can be derived from alkynyl precursors. The strategic placement of the gem-dimethyl group in this compound could influence regioselectivity in such cyclizations, offering a pathway to specifically substituted pyrazole (B372694) derivatives. This targeted approach is vital in drug discovery, where precise substituent placement is key to modulating biological activity.
Integration into Polymer Science and Materials Development
The dual reactivity of the alkyne and nitrile groups in this compound makes it a promising monomer for developing novel polymers and advanced materials. The field of alkyne-based polymer synthesis has expanded to include various polymerization techniques that can accommodate such bifunctional monomers. mdpi.comoup.com
Research has demonstrated several strategies for the polymerization of alkynyl-based monomers:
[2+2+1] Cycloaddition Polymerization : Alkyne-nitrile monomers can undergo this type of polymerization to produce highly substituted polyoxazoles, which are known for their thermal stability. mdpi.com
Polycyclotrimerization : The cyclotrimerization of alkynes is a powerful method for creating highly branched polyarylenes with a high degree of conjugation. oup.com Similarly, the co-cyclotrimerization of alkynes and nitriles can lead to the formation of pyridine-containing polymers.
Thiol-yne Polymerization : This "click chemistry" reaction involves the addition of thiols to alkynes, which can be used to form poly(β-thioacrylate)s. mdpi.com This method is valued for its efficiency and mild reaction conditions.
Azide-Alkyne Click Polymerization : This is another highly efficient click reaction that can be used to construct hyperbranched conjugated polytriazoles from monomers containing alkyne and azide (B81097) functionalities. oup.com
The integration of this compound into these polymerization processes could yield materials with unique properties conferred by the nitrile side chains and the structural influence of the gem-dimethyl groups.
| Polymerization Method | Monomer Functional Groups | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| [2+2+1] Cycloaddition | Alkyne, Nitrile | Polyoxazole | High thermal stability, good solubility |
| Polycyclotrimerization | Alkyne, Nitrile | Polyarylene / Polypyridine | High degree of conjugation, hyperbranched structure |
| Thiol-yne Polymerization | Alkyne, Thiol | Poly(β-thioacrylate) | High stereoregularity, functionalizable |
| Azide-Alkyne Click Polymerization | Alkyne, Azide | Polytriazole | Hyperbranched structure, modifiable properties |
Design of Novel Chemical Scaffolds and Methodological Advancements
The development of new chemical scaffolds is essential for expanding the accessible chemical space for drug discovery and materials science. This compound serves as a precursor for various heterocyclic scaffolds through multicomponent reactions and cyclization strategies. windows.netresearchgate.net The presence of both an alkyne and a nitrile group allows for tandem reactions where both groups participate to form complex ring systems in a single operation. nih.govacs.org
The gem-dimethyl group adjacent to the nitrile is a key structural feature. This substitution pattern creates a quaternary carbon center, a motif that is often challenging to synthesize but is found in numerous bioactive natural products. researchgate.net Methodological advancements are often required to overcome the steric hindrance imposed by such groups, leading to the development of new catalysts or reaction conditions that can facilitate transformations at or near these congested centers. The successful incorporation of this building block into complex molecules thus represents a methodological advancement in its own right.
Exploration of Emerging Reaction Pathways for Alkynenitrile Architectures
The reactivity of the carbon-carbon triple bond and the cyano group makes this compound a candidate for a range of emerging synthetic transformations. Cycloaddition reactions are a powerful tool for constructing cyclic molecules. libretexts.org
[3+2] Cycloaddition : The alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions to form five-membered heterocycles. libretexts.orgmdpi.comuchicago.edu This is a well-established route to pyrazoles and other related structures.
[2+2] Cycloaddition : Photochemical or metal-catalyzed [2+2] cycloadditions of the alkyne with alkenes can produce cyclobutene (B1205218) rings, which are versatile intermediates for further synthetic elaboration. acs.orgnih.gov The synthesis of some natural products has utilized intramolecular [2+2] cycloadditions as a key step. nih.gov
[4+2] Cycloaddition (Diels-Alder) : While less common for simple alkynes, the triple bond can participate as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, to form cyclohexadiene structures.
Beyond cycloadditions, the development of flow chemistry and other emerging technologies presents new ways to utilize reactive intermediates. durham.ac.uk The precise control over reaction conditions in microfluidic reactors could enable selective transformations of the alkyne or nitrile groups that are difficult to achieve using traditional batch chemistry, potentially unlocking novel reaction pathways for this and other alkynenitrile architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
